molecular formula C15H15NO2S B1199312 N-(4-methoxyphenyl)-2-(methylthio)benzamide

N-(4-methoxyphenyl)-2-(methylthio)benzamide

Cat. No. B1199312
M. Wt: 273.4 g/mol
InChI Key: ORYYJXDJYAGAPG-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(methylthio)benzamide is a member of benzamides.

Scientific Research Applications

Structural Analysis and Antioxidant Activity

  • N-(4-methoxyphenyl)-2-(methylthio)benzamide has been studied for its molecular structure and antioxidant properties. It was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. This compound exhibited significant antioxidant properties in the DPPH free radical scavenging test (Demir et al., 2015).

Neurological Research

  • This compound was used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease research, demonstrating decreased receptor densities in patients, correlating with worsening clinical symptoms (Kepe et al., 2006).

Corrosion Inhibition

  • The compound was part of a study on corrosion inhibition of mild steel in acidic environments. It showed that the methoxy substituent enhances inhibition efficiency, contributing to the development of effective corrosion inhibitors (Mishra et al., 2018).

Chemical Reactions and Rearrangements

  • Studies have shown its involvement in photodecomposition reactions and heavy-atom tunneling mechanisms. It's useful in understanding complex chemical reaction pathways and molecular rearrangements (Inui et al., 2013).

Synthesis of Pharmacologically Active Compounds

  • The compound has been used in the synthesis of pharmacologically active compounds, including those with potential neuroleptic activity. It plays a crucial role in the development of new drugs (Iwanami et al., 1981).

properties

Product Name

N-(4-methoxyphenyl)-2-(methylthio)benzamide

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methylsulfanylbenzamide

InChI

InChI=1S/C15H15NO2S/c1-18-12-9-7-11(8-10-12)16-15(17)13-5-3-4-6-14(13)19-2/h3-10H,1-2H3,(H,16,17)

InChI Key

ORYYJXDJYAGAPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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